1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole ring, a thiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the acetyl group. The thiazole ring is then incorporated through a cyclization reaction, and finally, the piperidine ring is added via a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent introduced.
Scientific Research Applications
1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide shares structural similarities with other indole, thiazole, and piperidine derivatives.
- Compounds such as this compound and its analogs are often compared in terms of their chemical reactivity, biological activity, and potential applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound features a complex structure that includes an indole moiety, thiazole ring, and piperidine core. The synthesis typically involves multi-step reactions, including the formation of the thiazole and subsequent coupling reactions with indole derivatives. The chemical structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro Studies : The compound showed cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC3), and pancreatic cancer (PANC-1). The mechanism of action involves the inhibition of cyclin-dependent kinases (CDK1), leading to apoptosis via increased caspase activity .
- In vivo Studies : In mouse models, administration of this compound resulted in a tumor volume reduction ranging from 58% to 75% when used in combination with standard chemotherapeutics like paclitaxel. Complete responses were observed in certain treatment groups, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
The thiazole moiety present in the compound has been associated with antimicrobial properties. Research indicates that similar thiazole-containing compounds have demonstrated efficacy against various bacterial strains and fungi.
Antiviral Activity
The compound's structure suggests potential antiviral activity, particularly against viral infections where thiazoles have shown promise. Specific derivatives have been noted for their ability to inhibit viral replication in cell cultures, although detailed studies on this specific compound are still forthcoming .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Structural Feature | Biological Effect |
---|---|
Indole Moiety | Enhances cytotoxicity against cancer cells |
Thiazole Ring | Contributes to antimicrobial and antiviral properties |
Piperidine Core | Facilitates interaction with biological targets |
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Breast Cancer Treatment : A study involving a series of indole-thiazole derivatives demonstrated potent anti-proliferative effects on MDA-MB-231 cells, with IC50 values significantly lower than those of conventional chemotherapeutic agents .
- Combination Therapy : In another case study, combining this compound with existing therapies improved overall survival rates in animal models of pancreatic cancer, suggesting synergistic effects that warrant further investigation .
Properties
IUPAC Name |
1-[2-(1-methylindol-3-yl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-23-13-15(16-4-2-3-5-17(16)23)12-18(25)24-9-6-14(7-10-24)19(26)22-20-21-8-11-27-20/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWAYFKVQAAFTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.